1-[(4-Methoxyphenyl)methyl]imidazolidine-2,4,5-trione
CAS No.: 105686-09-7
Cat. No.: VC8044578
Molecular Formula: C11H10N2O4
Molecular Weight: 234.21 g/mol
* For research use only. Not for human or veterinary use.
![1-[(4-Methoxyphenyl)methyl]imidazolidine-2,4,5-trione - 105686-09-7](/images/structure/VC8044578.png)
Specification
CAS No. | 105686-09-7 |
---|---|
Molecular Formula | C11H10N2O4 |
Molecular Weight | 234.21 g/mol |
IUPAC Name | 1-[(4-methoxyphenyl)methyl]imidazolidine-2,4,5-trione |
Standard InChI | InChI=1S/C11H10N2O4/c1-17-8-4-2-7(3-5-8)6-13-10(15)9(14)12-11(13)16/h2-5H,6H2,1H3,(H,12,14,16) |
Standard InChI Key | KRYQKSADJFFJLA-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)CN2C(=O)C(=O)NC2=O |
Canonical SMILES | COC1=CC=C(C=C1)CN2C(=O)C(=O)NC2=O |
Introduction
Structural and Chemical Properties
Molecular Composition
The compound’s molecular formula is C₁₁H₁₀N₂O₄, with a molecular weight of 234.21 g/mol . Its structure comprises:
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An imidazolidine ring with three carbonyl groups at positions 2, 4, and 5.
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A 4-methoxyphenylmethyl substituent attached to the nitrogen at position 1.
Table 1: Key Structural and Identifying Features
Property | Value/Description |
---|---|
IUPAC Name | 1-[(4-Methoxyphenyl)methyl]imidazolidine-2,4,5-trione |
SMILES | COC1=CC=C(C=C1)CN2C(=O)C(=O)NC2=O |
InChI Key | KRYQKSADJFFJLA-UHFFFAOYSA-N |
CAS Number | 105686-09-7 |
Physical and Spectral Characteristics
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Predicted Collision Cross Section (CCS): ~146–158 Ų in various ionization states .
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Stability: Likely stable under standard storage conditions but may degrade under prolonged exposure to moisture or light.
Compound | Reagents/Conditions | Key Step |
---|---|---|
1-[(4-Chlorophenyl)methyl]imidazolidine-2,4,5-trione | 4-Chlorobenzylamine, maleic anhydride, acetonitrile, triethylamine | Cyclization via nucleophilic attack |
1-[(3,4-Dimethoxyphenyl)methyl]imidazolidine-2,4,5-trione | 3,4-Dimethoxybenzylamine, maleic anhydride | Acid-catalyzed cyclization |
Biological and Pharmacological Relevance
Mechanistic Insights
The 4-methoxyphenyl group may enhance:
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Electronic Effects: Electron-donating methoxy groups influence reactivity and binding affinity.
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Solubility: Aromatic methoxy substituents can modulate hydrophobicity for improved bioavailability.
Comparative Analysis with Structural Analogues
Substituent Effects
The position and nature of substituents on the phenyl ring significantly impact reactivity and biological activity:
Table 3: Structural and Functional Comparison of Imidazolidine Derivatives
Compound | Substituent | Key Property | Application Potential |
---|---|---|---|
1-[(4-Methoxyphenyl)methyl]imidazolidine-2,4,5-trione | 4-Methoxyphenyl | High electron density, solubility | Enzyme inhibition, synthetic intermediate |
1-[(4-Chlorophenyl)methyl]imidazolidine-2,4,5-trione | 4-Chlorophenyl | Electrophilic reactivity | Electrophilic substitution reactions |
1-[(3-Methoxyphenyl)methyl]imidazolidine-2,4,5-trione | 3-Methoxyphenyl | Steric hindrance | Limited enzymatic interaction |
Reactivity Trends
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Nucleophilic Substitution: The chlorine analog undergoes substitution reactions at the para position.
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Oxidation/Reduction: The trione moiety may participate in redox reactions, though stability under such conditions is unverified.
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